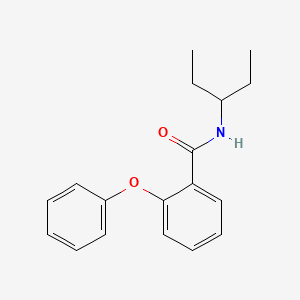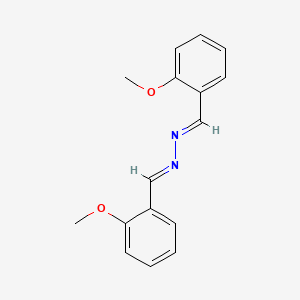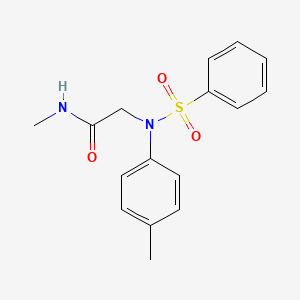
N-(5-tert-butyl-2-methoxyphenyl)-N'-(2-methoxy-5-methylphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-tert-butyl-2-methoxyphenyl)-N'-(2-methoxy-5-methylphenyl)urea, also known as TMBU, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. This molecule has a unique chemical structure that allows it to interact with specific biological targets, making it a valuable tool for investigating biological processes.
作用機序
N-(5-tert-butyl-2-methoxyphenyl)-N'-(2-methoxy-5-methylphenyl)urea exerts its biological effects by interacting with specific biological targets, including enzymes and receptors. One of the primary targets of this compound is the protein kinase B (AKT) pathway, which is involved in the regulation of cell growth and survival. This compound inhibits the activity of AKT, leading to the induction of apoptosis and inhibition of cell growth. This compound also interacts with other targets, including the nuclear factor kappa B (NF-κB) pathway, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, including the inhibition of cell growth, induction of apoptosis, and reduction of inflammation. This compound has also been shown to have antioxidant properties, which can protect cells from oxidative damage. Additionally, this compound has been shown to have anti-angiogenic effects, which can inhibit the growth of blood vessels that supply nutrients to tumors.
実験室実験の利点と制限
N-(5-tert-butyl-2-methoxyphenyl)-N'-(2-methoxy-5-methylphenyl)urea has several advantages for lab experiments, including its high potency and selectivity for specific biological targets. This compound is also stable and easy to synthesize, making it a valuable tool for investigating biological processes. However, this compound also has some limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy in vivo.
将来の方向性
There are several future directions for the study of N-(5-tert-butyl-2-methoxyphenyl)-N'-(2-methoxy-5-methylphenyl)urea, including the investigation of its potential use in the treatment of cancer, inflammation, and oxidative stress. Further studies are also needed to determine the optimal dosing and administration of this compound and to investigate its safety and efficacy in animal and human models. Additionally, the development of novel analogs of this compound with improved potency and selectivity could lead to the discovery of new therapeutic agents.
合成法
The synthesis of N-(5-tert-butyl-2-methoxyphenyl)-N'-(2-methoxy-5-methylphenyl)urea involves the reaction of 5-tert-butyl-2-methoxyaniline with 2-methoxy-5-methylphenyl isocyanate in the presence of a base catalyst. The resulting product is purified by recrystallization to obtain pure this compound. This synthesis method is straightforward and can be easily scaled up for large-scale production.
科学的研究の応用
N-(5-tert-butyl-2-methoxyphenyl)-N'-(2-methoxy-5-methylphenyl)urea has been used in various scientific research applications, including the study of cancer, inflammation, and oxidative stress. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Inflammation is a critical factor in many diseases, and this compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been shown to have antioxidant properties, which can protect cells from oxidative damage.
特性
IUPAC Name |
1-(5-tert-butyl-2-methoxyphenyl)-3-(2-methoxy-5-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3/c1-13-7-9-17(24-5)15(11-13)21-19(23)22-16-12-14(20(2,3)4)8-10-18(16)25-6/h7-12H,1-6H3,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLQZWSHVAJRNTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)NC2=C(C=CC(=C2)C(C)(C)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![benzaldehyde (1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)hydrazone](/img/structure/B5867531.png)
![6,6-dimethyl-3-phenyl-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazole](/img/structure/B5867536.png)
![1-{[(4-methoxyphenyl)sulfonyl]amino}cyclohexanecarboxylic acid](/img/structure/B5867540.png)
![3-{5-[2-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)carbonohydrazonoyl]-2-furyl}benzoic acid](/img/structure/B5867549.png)
![methyl 3-[(mesitylsulfonyl)amino]-4-methylbenzoate](/img/structure/B5867561.png)








